

## MK-7845: A Comparative Analysis of its Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data on **MK-7845**, a novel antiviral candidate, focusing on its cross-reactivity with other proteases. The information is intended for researchers, scientists, and drug development professionals.

**MK-7845** is a reversible covalent inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[1] This viral enzyme is essential for the replication of the virus. A key characteristic of the SARS-CoV-2 3CL protease is its unique cleavage site, which recognizes a glutamine residue at the P1 position. This specificity is not observed in human proteases, making it a highly selective target for antiviral therapy.[1]

## **High Selectivity of MK-7845**

While direct quantitative data from a broad panel screening of **MK-7845** against various human proteases is not publicly available in the cited literature, the unique substrate preference of its target, the SARS-CoV-2 3CL protease, strongly suggests a high degree of selectivity. The cleavage site containing a glutamine residue at the P1 position is not utilized by human proteases, which minimizes the likelihood of off-target effects.[1]

## **Comparative Activity Against Coronaviral Proteases**

**MK-7845** has demonstrated potent inhibitory activity against the 3CL protease from various coronaviruses, indicating its potential as a broad-spectrum antiviral agent. The following table



Check Availability & Pricing

summarizes the available data on its activity against different viral proteases.

| Protease Target     | Virus      | IC50 (nM) |
|---------------------|------------|-----------|
| 3CL Protease (Mpro) | SARS-CoV-2 | 8.7       |

Note: Further quantitative data on the IC50 of **MK-7845** against a wider range of coronaviral proteases was not available in the reviewed literature.

# **Signaling Pathway of SARS-CoV-2 3CL Protease**Inhibition

The following diagram illustrates the mechanism of action of **MK-7845** in inhibiting the viral replication cycle.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel Pan-Coronavirus 3CL Protease Inhibitor MK-7845: Biological and Pharmacological Profiling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MK-7845: A Comparative Analysis of its Cross-Reactivity with Other Proteases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386714#cross-reactivity-studies-of-mk-7845-with-other-proteases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com